molecular formula C28H23FN2O6S B4320531 ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Cat. No.: B4320531
M. Wt: 534.6 g/mol
InChI Key: YTTIWACZDOHBJN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound with a unique structure that includes fluorophenyl, nitrophenyl, thienyl, and octahydroquinoline moieties

Preparation Methods

The synthesis of ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the octahydroquinoline core, followed by the introduction of the fluorophenyl, nitrophenyl, and thienyl groups. The final step involves the esterification of the carboxylate group with ethanol.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-(4-chlorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
  • Ethyl 1-(4-bromophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl rings

Ethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is unique due to the presence of the fluorine atom, which can influence its electronic properties and interactions with molecular targets.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O6S/c1-2-37-28(34)26-21(23-7-4-12-38-23)14-22-25(27(26)33)20(16-5-3-6-19(13-16)31(35)36)15-24(32)30(22)18-10-8-17(29)9-11-18/h3-13,20-21,26H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTIWACZDOHBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 3
ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 4
ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 5
ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 6
ETHYL 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

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